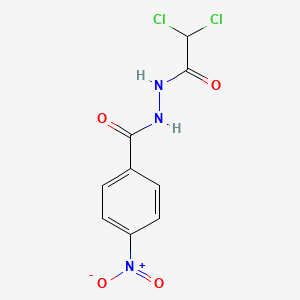

N'-(dichloroacetyl)-4-nitrobenzohydrazide

Descripción general

Descripción

The compound "N'-(dichloroacetyl)-4-nitrobenzohydrazide" is a hydrazone derivative, which is a class of organic compounds typically characterized by the presence of a nitrogen-nitrogen double bond connected to a carbonyl group. Hydrazone compounds are known for their diverse applications in the synthesis of heterocyclic compounds, coordination chemistry, and as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of hydrazone compounds, such as those described in the provided papers, involves the reaction of hydrazides with carbonyl compounds. For instance, the synthesis of N'-(3,5-dichlorosalicylidene)-4-nitrobenzohydrazide involves the condensation of 4-nitrobenzohydrazide with a 3,5-dichlorosalicylaldehyde . Similarly, N'-(4,5-dichloro-2-nitrophenyl)acetamide is used as a starting material to synthesize AB-type monomers for polybenzimidazoles, showcasing the versatility of nitro-substituted hydrazides in polymer chemistry .

Molecular Structure Analysis

The molecular structure of hydrazone compounds is often determined using single-crystal X-ray diffraction. The paper on N'-(3,5-dichlorosalicylidene)-4-nitrobenzohydrazide reports that the compound crystallizes in the monoclinic space group P21/n, with specific unit cell parameters and a certain volume, indicating a well-defined crystalline structure . The paper on N'-(cyano-N,N'-dimethyl-4-nitrobenzohydrazide) also discusses the crystal structure of a cyanohydrazide, which crystallizes in the orthorhombic space group P212121, highlighting the geometry of the hydrazide moiety and intermolecular contacts .

Chemical Reactions Analysis

Hydrazone compounds can participate in various chemical reactions due to their reactive functional groups. For example, the nitro group in these compounds can be reduced, or the hydrazone moiety can be used to coordinate to metal centers, forming complexes as seen in the synthesis of the dioxomolybdenum(VI) complex with N'-(3,5-dichlorosalicylidene)-4-nitrobenzohydrazide . Additionally, the rearrangement of N-nitrobenzimidazol-2-ones to C-nitro derivatives demonstrates the reactivity of nitro compounds under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazone compounds are influenced by their molecular structure. The presence of nitro groups and other substituents like chloro or fluoro atoms can affect the acidity, basicity, solubility, and stability of these compounds. For instance, the multireactive nature of 4-chloro-2-fluoro-5-nitrobenzoic acid makes it a suitable building block for the synthesis of various heterocyclic scaffolds, indicating its reactivity and potential for forming stable heterocyclic structures . The crystalline properties reported in the papers also suggest that these compounds have well-defined melting points and solubility characteristics that can be exploited in solid-phase synthesis and other applications .

Mecanismo De Acción

Target of Action

Due to its structural similarity with chloramphenicol, it is speculated to inhibit protein synthesis of the amoeba .

Mode of Action

As mentioned earlier, it is believed to act by inhibiting protein synthesis of the amoeba . This inhibition could potentially disrupt the normal functioning of the amoeba, leading to its death.

Biochemical Pathways

Given its potential role in inhibiting protein synthesis, it may impact the pathways related to protein production and function within the amoeba .

Result of Action

Its potential inhibition of protein synthesis could lead to a disruption in the normal functioning of the amoeba, potentially leading to its death .

Propiedades

IUPAC Name |

N'-(2,2-dichloroacetyl)-4-nitrobenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3O4/c10-7(11)9(16)13-12-8(15)5-1-3-6(4-2-5)14(17)18/h1-4,7H,(H,12,15)(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIERRIXACLURBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NNC(=O)C(Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2,2-dichloroacetyl)-4-nitrobenzohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B3023137.png)

![7-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3023138.png)

![2-[(Methylamino)methyl]benzyl Alcohol](/img/structure/B3023145.png)